Oxytocin free acid
Overview
Description
Oxytocin free acid, also known as 9-Deamidooxytocin, is an analog of oxytocin where the glycinamide residue at position 9 in oxytocin has been replaced by a glycine residue . It is a hormone involved in many aspects of mammalian reproduction as well as other physiological processes such as bond pairing and cardiovascular homeostasis .
Synthesis Analysis
The synthesis of oxytocin involves complex biochemical processes. A study has identified and quantified structurally related peptide impurities present in a synthetic oxytocin material using a newly developed and in-house-validated liquid chromatography–high-resolution mass spectrometry (LC-hrMS) method .Molecular Structure Analysis
Oxytocin is a small peptide that consists of nine amino acids in a six–amino acid ring formed by cysteine bonds and a three–amino acid tail with a terminal amine . The structure of oxytocin is very similar to that of vasopressin, both are non-peptides with a single disulfide bridge .Physical And Chemical Properties Analysis
Oxytocin free acid has a molecular weight of 1008.19 . Its density is 1.3±0.1 g/cm3, boiling point is 1533.3±65.0 °C at 760 mmHg, and vapour pressure is 0.0±0.3 mmHg at 25°C .Scientific Research Applications
- Findings : It facilitates the encoding, consolidation, and recognition of social stimuli. Evidence suggests that oxytocin increases attention to social signals, which may have adaptive functions for our ancestors .
- Mechanisms : Although the precise mechanisms remain to be fully elucidated, oxytocin’s impact on cardiovascular homeostasis is an active area of research .
- Clinical Applications : Understanding oxytocin’s role in these processes informs obstetric and neonatal care .
- Release Mechanism : Oxytocin is produced in magnocellular and parvocellular neurons in the hypothalamus. It is released in short bursts, leading to milk release during suckling in rats .
Social Cognition and Behavior
Cardiovascular Homeostasis
Parturition and Lactation
Neuroendocrine Regulation
Anxiety and Stress Reduction
Mechanism of Action
Target of Action
Oxytocin, a neuropeptide hormone, primarily targets the oxytocin receptors . These receptors are widely distributed throughout the central nervous system and peripheral tissues . The oxytocin receptor is a Gq coupled G-protein coupled receptor (GPCR) . The activation of these receptors leads to a cascade that results in a significant influx of calcium ions into the cell .
Mode of Action
Oxytocin interacts with its receptors, influencing neuronal activity and neurotransmitter release . This interaction leads to changes in social behavior like trust and empathy . The activation of the oxytocin receptor leads to a cascade that results in a significant influx of calcium ions into the cell . These calcium ions then act on targets, including myosin light-chain kinase, which facilitates smooth muscle contraction .
Biochemical Pathways
Oxytocin receptor activation stimulates phospholipase C (PLC), resulting in the production of inositol 1, 4, 5-trisphosphate (IP3) and 1,2-diacylglycerol (DAG) . IP3 releases Ca2+ from intracellular stores . This pathway underpins the majority of the functions of oxytocin .
Pharmacokinetics
Oxytocin is produced in the hypothalamus and is secreted from the paraventricular nucleus to the posterior pituitary where it is stored . It is then released in pulses during childbirth to induce uterine contractions . The half-life of oxytocin is much longer in cerebrospinal fluid (CSF) than in plasma .
Result of Action
The primary result of oxytocin’s action is the induction or strengthening of uterine contractions in pregnant women to aid in labor and delivery or to control postpartum bleeding . It also plays an important role in pair bonding, social cognition and functioning, and even fear conditioning . Furthermore, oxytocin also serves a role in metabolic homeostasis and cardiovascular regulation .
Action Environment
The effects of oxytocin can be influenced by various environmental factors. For instance, the number of oxytocin receptors in the uterine muscle increases during the last few months of pregnancy, and the receptors become more sensitized . This helps to prepare for labor. Uterine production of oxytocin is largely responsible for triggering normal labor and delivery . During labor, the baby’s head exerts pressure on the cervix, which stimulates oxytocin production . This acts on receptors in the uterus which causes an increase in intracellular calcium ions . Contractions release further oxytocin, forming a positive feedback loop .
Safety and Hazards
Future Directions
There is good reason to believe that a greater understanding of the oxytocin system may have translational potential for humans, particularly in the treatment of social impairments . Future studies comparing levels of central and peripheral oxytocin in humans will require numerous assessments—ideally over a 24-h period .
properties
IUPAC Name |
2-[[(2S)-2-[[(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H65N11O13S2/c1-5-22(4)35-42(66)48-26(12-13-32(45)56)38(62)50-29(17-33(46)57)39(63)52-30(20-69-68-19-25(44)36(60)49-28(40(64)53-35)16-23-8-10-24(55)11-9-23)43(67)54-14-6-7-31(54)41(65)51-27(15-21(2)3)37(61)47-18-34(58)59/h8-11,21-22,25-31,35,55H,5-7,12-20,44H2,1-4H3,(H2,45,56)(H2,46,57)(H,47,61)(H,48,66)(H,49,60)(H,50,62)(H,51,65)(H,52,63)(H,53,64)(H,58,59)/t22-,25-,26-,27-,28-,29-,30-,31-,35-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBCSRNZYJJWNB-DSZYJQQASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)O)CC(=O)N)CCC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)CC(=O)N)CCC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H65N11O13S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1008.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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